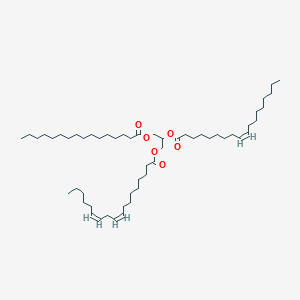

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol

Beschreibung

Eigenschaften

IUPAC Name |

[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLAHZTWGPHKFF-FBSASISJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H100O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345857 |

Source

|

| Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

857.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2680-59-3 |

Source

|

| Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PALMITOYL-2-OLEOYL-3-LINOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6K38J8R5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (POLG) is a mixed-acid triglyceride commonly found in various natural sources, including vegetable oils and animal fats. As a prominent component of dietary lipids, understanding its chemical properties, biological activities, and the methodologies for its study is of significant interest in the fields of biochemistry, nutrition, and pharmaceutical sciences. This technical guide provides a comprehensive overview of the core chemical properties of POLG, delves into its potential biological significance, and offers detailed experimental protocols for its synthesis and analysis.

Chemical Properties

This compound is a triacylglycerol molecule composed of a glycerol backbone esterified with three different fatty acids: palmitic acid (a saturated fatty acid), oleic acid (a monounsaturated fatty acid), and linoleic acid (a polyunsaturated fatty acid). The "rac-" prefix in its name indicates that it is a racemic mixture of the sn-1 and sn-3 positional isomers.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅₅H₁₀₀O₆ | [1][2] |

| Molecular Weight | 857.38 g/mol | [1] |

| CAS Number | 2680-59-3, 1587-93-5 | [1][3] |

| Appearance | Colorless liquid | [3] |

| Purity | Typically ≥85% or ≥98% for commercial standards | [1][2] |

Table 2: Physical Properties of this compound

| Property | Value | Notes | Source(s) |

| Melting Point | Undetermined | As a mixed-acid triglyceride, it exhibits a melting range rather than a sharp melting point. Experimental determination is required for a specific sample. | [4] |

| Boiling Point | Undetermined | Triglycerides generally have high boiling points and tend to decompose at elevated temperatures. | [4] |

| Density | Not experimentally determined for the pure compound. | The density of vegetable oils, which are complex mixtures of triglycerides including POLG, typically ranges from 0.91 to 0.93 g/cm³ at ambient temperature. | [5] |

| Solubility | Soluble in DMF (10 mg/ml) and Ethanol (12.5 mg/ml). Slightly soluble in Chloroform. | The solubility in various organic solvents is a key consideration for its extraction, purification, and analysis. | [6] |

| Stability | Stable for ≥ 2 years when stored at -20°C. | Prone to oxidation at the unsaturated fatty acid chains. Storage under inert atmosphere is recommended. | [7] |

Biological Significance and Signaling Pathways

While direct studies on the biological activities of this compound are limited, research on structurally similar triglycerides and its constituent fatty acids provides valuable insights into its potential roles in cellular processes and metabolism.

A closely related isomer, 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol (OPL), has been shown to improve lipid metabolism and gut microbiota composition in mice.[2][8] Dietary supplementation with OPL led to a decrease in body weight gain, liver triglycerides, total cholesterol, and LDL-C.[2] Furthermore, it was associated with a reduction in the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][8] These findings suggest that POLG may also play a beneficial role in metabolic health and inflammation.

The immunomodulatory effects of a related synthetic monoacetyldiglyceride, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), have also been reported. PLAG has been shown to modulate immune responses, suggesting that the specific arrangement of fatty acids on the glycerol backbone can influence signaling pathways involved in immunity.

The metabolic fate of POLG following ingestion involves hydrolysis by lipases into its constituent fatty acids and monoacylglycerols, which are then absorbed by enterocytes. Inside the cells, they are re-esterified to form new triglycerides and incorporated into chylomicrons for transport in the bloodstream. The constituent fatty acids—palmitic, oleic, and linoleic acids—are known to have diverse biological roles, from energy storage and membrane structure to precursors for signaling molecules like eicosanoids.

Experimental Protocols

Synthesis of this compound

The synthesis of mixed-acid triglycerides like POLG can be achieved through chemoenzymatic methods, which offer high regioselectivity and milder reaction conditions compared to purely chemical synthesis.

Protocol: Two-Step Enzymatic Synthesis

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity.

Materials:

-

Glycerol

-

Palmitic acid

-

Oleic acid

-

Linoleic acid

-

Immobilized sn-1,3-specific lipase (e.g., from Rhizomucor miehei)

-

Molecular sieves (3Å)

-

Anhydrous hexane

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, diethyl ether)

Procedure:

-

Step 1: Synthesis of 1,3-dipalmitoyl-glycerol

-

In a round-bottom flask, dissolve glycerol and a 2-fold molar excess of palmitic acid in anhydrous hexane.

-

Add activated molecular sieves to remove water formed during the reaction.

-

Add the immobilized sn-1,3-specific lipase (typically 5-10% by weight of substrates).

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with constant stirring for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the enzyme and molecular sieves.

-

Remove the solvent under reduced pressure.

-

Purify the 1,3-dipalmitoyl-glycerol by silica gel column chromatography.

-

-

Step 2: Esterification with Oleic and Linoleic Acids

-

The synthesis of the specific isomer requires a protecting group strategy for the sn-2 hydroxyl group of glycerol, followed by sequential esterification. A more straightforward approach for the racemic mixture involves the random esterification of glycerol with a mixture of the three fatty acids, followed by complex purification.

-

A more controlled chemoenzymatic approach involves the esterification of 1-palmitoyl-glycerol (synthesized separately) at the sn-2 and sn-3 positions.

-

Analysis of this compound

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and identification of individual triglyceride species in complex mixtures.

Protocol: HPLC-MS/MS Analysis

Materials:

-

POLG standard or sample extract

-

HPLC-grade solvents: Acetonitrile, Isopropanol, Methanol, Water

-

Ammonium formate

-

C18 reversed-phase HPLC column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size)

-

HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

Procedure:

-

Sample Preparation:

-

Dissolve the POLG standard or lipid extract in a suitable solvent (e.g., isopropanol/acetonitrile 1:1 v/v) to a final concentration of approximately 10 µg/mL.

-

-

HPLC Conditions:

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: Start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then re-equilibrate to initial conditions.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI or APCI.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 40 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Collision Energy (for MS/MS): 25-40 eV (optimize for characteristic fragment ions).

-

Data Acquisition: Full scan mode (e.g., m/z 300-1200) and product ion scan mode for fragmentation analysis. The expected [M+NH₄]⁺ adduct for POLG is at m/z 875.79.

-

Conclusion

This compound is a significant component of natural fats and oils with potential implications for human health. While specific experimental data on some of its physical properties are lacking, its chemical characteristics are well-defined. The biological activities of closely related triglycerides suggest that POLG may play a role in modulating lipid metabolism and inflammatory responses. The provided experimental protocols for synthesis and analysis offer a foundation for researchers to further investigate the properties and functions of this ubiquitous and important molecule. Further studies are warranted to elucidate the specific signaling pathways affected by POLG and to fully understand its physiological relevance.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Oleate-2-palmitate-3-linoleate glycerol improves lipid metabolism and gut microbiota and decreases the level of pro-inflammatory cytokines - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. smallagrimachinery.com [smallagrimachinery.com]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 1-Oleate-2-palmitate-3-linoleate glycerol improves lipid metabolism and gut microbiota and decreases the level of pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (POLL), a mixed-acid triacylglycerol (TAG) of significant interest in various fields, including nutrition, lipidomics, and pharmaceutical sciences. Understanding the precise arrangement of the fatty acid moieties on the glycerol backbone is paramount for determining its physicochemical properties and biological functions.

Introduction to this compound (POLL)

This compound is a triacylglycerol composed of a glycerol backbone esterified with three different fatty acids: palmitic acid (a saturated fatty acid, 16:0) at the sn-1 position, oleic acid (a monounsaturated fatty acid, 18:1) at the sn-2 position, and linoleic acid (a polyunsaturated fatty acid, 18:2) at the sn-3 position. The term "rac-glycerol" indicates a racemic mixture of the sn-1 and sn-3 positional isomers. The elucidation of its structure, including the precise positioning of these fatty acids (regioisomerism), requires a combination of advanced analytical techniques.

Physicochemical Properties of POLL

| Property | Value |

| Molecular Formula | C₅₅H₁₀₀O₆ |

| Molecular Weight | 857.4 g/mol [1][2] |

| Exact Mass | 856.75199091 Da[1][2] |

| XLogP3 | 21.6[1][2] |

Experimental Protocols for Structure Elucidation

The definitive identification of POLL and its regioisomers necessitates a multi-pronged analytical approach, primarily relying on chromatographic separation coupled with mass spectrometry and nuclear magnetic resonance spectroscopy.

Lipid Extraction

Prior to analysis, lipids are typically extracted from the sample matrix using a robust organic solvent method, such as a modified Folch or Bligh-Dyer procedure.

Protocol:

-

Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for the subsequent analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

Chromatographic Separation of Triacylglycerol Isomers

The separation of TAG regioisomers, such as POLL and its counterparts (e.g., 1-Palmitoyl-3-oleoyl-2-linoleoyl-rac-glycerol), is a significant analytical challenge due to their similar physicochemical properties. High-performance liquid chromatography (HPLC) and ultra-performance supercritical fluid chromatography (UPSFC) are powerful techniques for this purpose.[3][4]

a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Protocol:

-

Column: C30 reversed-phase column (e.g., 2.1 mm x 150 mm, 2.6 µm particle size).

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium acetate and 0.1% formic acid.[5]

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate and 0.1% formic acid.[5]

-

Gradient Elution:

-

0-3 min: 30% B

-

3-8 min: 30-43% B

-

8-9 min: 43-50% B

-

9-18 min: 50-90% B

-

18-27 min: 90-99% B

-

27-32 min: Hold at 99% B[5]

-

-

Flow Rate: 0.2 mL/min.[5]

-

Column Temperature: 30°C.[5]

-

Injection Volume: 5 µL.[5]

b) Ultra-Performance Supercritical Fluid Chromatography (UPSFC)

UPSFC offers a high-resolution alternative for the separation of TAG regioisomers.[3][4]

Protocol:

-

Column: Triacontyl (C30) silica gel reversed-phase column.[3]

-

Mobile Phase: Supercritical CO₂ with a modifier such as methanol.

-

Detection: Coupled with tandem mass spectrometry for identification and quantification.

Mass Spectrometry (MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is indispensable for confirming the fatty acid composition and determining their positions on the glycerol backbone. Electrospray ionization (ESI) is a common soft ionization technique used for TAG analysis, often forming [M+NH₄]⁺ or [M+Na]⁺ adducts.[6]

Protocol:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ion Selection: Isolate the [M+NH₄]⁺ adduct of POLL (m/z 875.8).

-

Collision-Induced Dissociation (CID): Fragment the precursor ion to generate characteristic product ions. The fragmentation pattern reveals the neutral loss of each fatty acid, and the relative intensities of the resulting diacylglycerol-like fragment ions can help determine the sn-position.

-

Key Fragment Ions: The fragmentation of the [M+NH₄]⁺ adduct of a TAG typically results in the neutral loss of a fatty acid plus ammonia. The loss of a fatty acid from the sn-1 or sn-3 position is generally more favorable than from the sn-2 position.[7][8][9]

Expected Fragmentation Data for [M+NH₄]⁺ Adduct of POLL (m/z 875.8)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| 875.8 | 601.5 | C₁₆H₃₂O₂ + NH₃ (Palmitic Acid) | Loss of Palmitic acid from sn-1 |

| 875.8 | 599.5 | C₁₈H₃₄O₂ + NH₃ (Oleic Acid) | Loss of Oleic acid from sn-2 |

| 875.8 | 597.5 | C₁₈H₃₂O₂ + NH₃ (Linoleic Acid) | Loss of Linoleic acid from sn-3 |

Note: The relative abundance of the fragment ion resulting from the loss of the fatty acid at the sn-2 position is expected to be lower than those from the sn-1 and sn-3 positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, including the differentiation of fatty acids and their positions on the glycerol backbone.

Protocol:

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H NMR:

-

Glycerol Backbone Protons: The chemical shifts of the protons on the glycerol backbone are sensitive to the nature of the esterified fatty acids. The sn-1 and sn-3 protons are diastereotopic and can exhibit different chemical shifts.

-

Olefinic Protons: The protons of the double bonds in oleic and linoleic acids will appear in the region of 5.3-5.4 ppm.

-

Bis-allylic Protons: The protons flanked by two double bonds in linoleic acid will have a characteristic signal around 2.77 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbons: The chemical shifts of the carbonyl carbons of the ester groups can differ slightly depending on their position (sn-1, sn-2, or sn-3) and the nature of the attached fatty acid.

-

Glycerol Carbons: The signals for the glycerol carbons also provide information about the substitution pattern.

-

Olefinic Carbons: The carbons of the double bonds in the unsaturated fatty acids will have distinct signals in the region of 127-131 ppm.

-

Visualizing the Analytical Workflow and Metabolic Context

Experimental Workflow for POLL Structure Elucidation

Caption: Experimental workflow for the structure elucidation of POLL.

De Novo Biosynthesis and Lipolysis of Triacylglycerols

Caption: Generalized metabolic pathway of triacylglycerol biosynthesis and lipolysis.[10][11]

Conclusion

The precise structural elucidation of this compound is a complex analytical task that is critical for understanding its role in biological systems and for its application in various industries. A combination of high-resolution chromatographic techniques, detailed mass spectrometric fragmentation analysis, and nuclear magnetic resonance spectroscopy is essential for the unambiguous identification and differentiation of its regioisomers. The protocols and data presented in this guide provide a robust framework for researchers and scientists engaged in the analysis of complex triacylglycerols.

References

- 1. 1-Palmitoyl-2-oleoyl-3-linolein | C55H100O6 | CID 9544086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Palmitoyl-2-oleoyl-3-linoleoyl-glycerol | C55H100O6 | CID 99647498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Triacylglycerol regioisomers containing palmitic acid analyzed by ultra-performance supercritical fluid chromatography and quadrupole time-of-flight mass spectrometry: Comparison of standard curve calibration and calculation equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complete structural elucidation of triacylglycerols by tandem sector mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis [diva-portal.org]

- 8. Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Biochemistry, Lipolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: Natural Abundance, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (POLG) is a mixed triacylglycerol (TAG) composed of a glycerol backbone esterified with palmitic acid (16:0), oleic acid (18:1), and linoleic acid (18:2). As a constituent of natural fats and oils, understanding its abundance, the methods for its quantification, and its biosynthetic origins is crucial for various fields, including nutrition, food science, and the development of lipid-based therapeutics. This technical guide provides an in-depth overview of the current knowledge on POLG, with a focus on its natural sources, quantitative analysis, and metabolic pathways.

Natural Sources and Abundance of this compound

POLG is a naturally occurring triacylglycerol found in various plant and animal sources. Its presence has been identified in several common vegetable oils, bovine milk fat, and certain fungi. While its existence is widespread, the precise concentration of POLG can vary significantly depending on the source and processing methods.

Table 1: Quantitative Abundance of this compound in Various Natural Sources

| Natural Source | Abundance (% of Total Triacylglycerols) | Method of Analysis |

| Coix Seeds (Coix lacryma-jobi) | 14.2%[1] | UHPLC-Q-TOF-MS/MS |

| Soybean Oil (Glycine max) | Identified as one of the most abundant TAGs[2] | ESI-MS/MS |

| Corn Oil (Zea mays) | Present, but specific quantitative data is not readily available in the reviewed literature. | - |

| Bovine Milk Fat | Identified as a component[3][4] | - |

| Ganoderma lucidum (Mushroom) | Isolated from this mushroom, but quantitative data for the intact TAG is not specified in the reviewed literature. | - |

Note: The abundance of specific triacylglycerols can be influenced by factors such as crop variety, growing conditions, and extraction/processing methods.

Experimental Protocols for Quantification

The accurate quantification of individual triacylglycerol species like POLG from complex lipid mixtures requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC) with Flame Ionization Detection (FID) are the most common methods employed.

Representative Experimental Protocol: Quantification of POLG in Vegetable Oil by HPLC-MS

This protocol is a composite representation of methodologies described in the scientific literature for the analysis of triacylglycerols in oils.[5][6]

1. Lipid Extraction:

-

A known weight of the oil sample is dissolved in a suitable organic solvent mixture, such as chloroform/methanol (2:1, v/v).

-

An internal standard, a triacylglycerol not naturally present in the sample (e.g., trinonadecanoin), is added at a known concentration to correct for variations in sample preparation and instrument response.[7]

-

The mixture is vortexed and then centrifuged to separate the lipid-containing organic phase.

-

The organic phase is collected and the solvent is evaporated under a stream of nitrogen.

2. Sample Preparation for HPLC-MS:

-

The dried lipid extract is reconstituted in a solvent compatible with the HPLC mobile phase, such as a mixture of acetonitrile, isopropanol, and n-hexane.[8]

-

The reconstituted sample is filtered through a 0.2 µm syringe filter to remove any particulate matter.

3. HPLC Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of TAGs.

-

Mobile Phase: A gradient elution is employed, commonly using a mixture of acetonitrile and isopropanol.[9]

-

Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.[6]

4. Mass Spectrometric Detection and Quantification:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used for the ionization of TAGs.

-

Mass Analyzer: A triple quadrupole or time-of-flight (TOF) mass spectrometer can be used for detection and quantification.

-

Data Acquisition: The mass spectrometer is operated in a mode that allows for the detection of the specific molecular ion of POLG and its fragments, as well as the internal standard.

-

Quantification: The concentration of POLG is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of a POLG standard.

Experimental Workflow for TAG Quantification

Experimental workflow for the quantification of triacylglycerols.

Biosynthesis of this compound

The primary pathway for the synthesis of triacylglycerols in plants is the Kennedy pathway, which occurs in the endoplasmic reticulum.[10][11] This pathway involves a series of enzymatic acylations of a glycerol-3-phosphate backbone. The formation of a mixed TAG like POLG requires the sequential action of specific acyltransferases that utilize different fatty acyl-CoA substrates.

The key enzymes involved in this pathway are:

-

Glycerol-3-phosphate acyltransferase (GPAT): Catalyzes the first acylation of glycerol-3-phosphate.

-

Lysophosphatidic acid acyltransferase (LPAT): Catalyzes the second acylation to form phosphatidic acid.

-

Phosphatidic acid phosphatase (PAP): Removes the phosphate group to yield diacylglycerol.

-

Diacylglycerol acyltransferase (DGAT): Catalyzes the final acylation to form triacylglycerol.[12][13]

The specificity of the GPAT, LPAT, and DGAT enzymes for different fatty acyl-CoAs determines the final composition of the TAG molecule. For the synthesis of POLG, these enzymes would sequentially incorporate palmitoyl-CoA, oleoyl-CoA, and linoleoyl-CoA onto the glycerol backbone, although the exact order of incorporation can vary.

Kennedy Pathway for Mixed Triacylglycerol Biosynthesis

The Kennedy pathway for the biosynthesis of a mixed triacylglycerol.

Conclusion

This compound is a significant component of various natural lipids. While its presence is confirmed in several vegetable oils and animal fats, detailed quantitative data across a wider range of sources is an area for further research. The analytical methodologies for its quantification are well-established, with HPLC-MS providing a powerful tool for specific and sensitive analysis. The biosynthesis of POLG is primarily governed by the Kennedy pathway, where the substrate specificity of acyltransferase enzymes plays a critical role in determining its formation. A deeper understanding of these aspects of POLG is essential for its potential applications in nutritional and pharmaceutical sciences.

References

- 1. Changes in Triacylglycerols Content and Quality Control Implications of Coix Seeds during Processing and Storage [mdpi.com]

- 2. Effect of Ganoderma lucidum on serum lipid profiles: A systematic review and meta-analysis on animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triacylglycerol compositions of sunflower, corn and soybean oils examined with supercritical CO2 ultra-performance convergence chromatography combined with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of triacylglycerol composition in vegetable oils using high-performance liquid chromatography: a collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fatty Acids from Ganoderma lucidum Spores: Extraction, Identification and Quantification [mdpi.com]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. Identification of a gene encoding an acyl CoA:diacylglycerol acyltransferase, a key enzyme in triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acyl-CoA:diacylglycerol acyltransferase: molecular biology, biochemistry and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Introduction to 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (POLG)

An In-depth Technical Guide to 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: Biological Roles and Methodologies

This compound, hereafter referred to as POLG, is a mixed triacylglycerol (TAG), a class of lipids that are central to energy metabolism and storage in biological systems.[1][2] As a triester of glycerol, POLG is composed of a glycerol backbone esterified with three distinct fatty acids: palmitic acid (16:0) at the sn-1 position, oleic acid (18:1) at the sn-2 position, and linoleic acid (18:2) at the sn-3 position. This specific combination of saturated, monounsaturated, and polyunsaturated fatty acids makes POLG a common constituent of various natural fats and oils, including vegetable and seed oils like palm, olive, sesame, and soybean oil, as well as animal fats such as bovine milk fat.[3][4][5][6][7][8][9]

The structural arrangement of fatty acids on the glycerol backbone is of significant nutritional and metabolic importance, influencing the physical properties of the fat and its subsequent digestion, absorption, and metabolic fate.[2] This guide provides a comprehensive overview of the chemical properties, biological roles, metabolism, and analytical methodologies pertaining to POLG, aimed at researchers and professionals in the fields of lipidomics, nutrition, and drug development.

Chemical Properties and Structure

The defining characteristics of POLG are derived from its constituent fatty acids.

Table 1: Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅₅H₁₀₀O₆ | [9][10][11][12] |

| Molecular Weight | ~857.4 g/mol | [10][11][12][13] |

| Synonyms | POL, 1-Palmitin-2-Olein-3-Linolein, TG(16:0/18:1/18:2) | [9][12][14][15] |

| Fatty Acid Composition | Palmitic Acid (16:0), Oleic Acid (18:1), Linoleic Acid (18:2) | |

| Physical State | Component of oils and fats | [3][7][9] |

Core Biological Roles and Metabolism

The primary biological function of POLG, like other TAGs, is to serve as a highly efficient energy reserve. Its metabolism is a multi-step process involving digestion, absorption, transport, storage, and mobilization.

Energy Storage and Metabolism

Triacylglycerols are the most concentrated form of stored energy in eukaryotes. Due to their hydrophobic nature, they are stored in an anhydrous state within lipid droplets in adipocytes and other cell types. Upon metabolic demand, the fatty acids from POLG can be released through enzymatic hydrolysis and subsequently undergo β-oxidation to produce a large quantity of ATP.

Dietary Source and Absorption

POLG is ingested as a component of dietary fats. In the intestinal lumen, pancreatic lipases hydrolyze the ester bonds at the sn-1 and sn-3 positions, releasing palmitic acid and linoleic acid as free fatty acids, and leaving 2-oleoyl-glycerol (a monoacylglycerol). These breakdown products are then absorbed by enterocytes.

Biosynthesis and Breakdown

Within the enterocytes, the absorbed fatty acids and monoacylglycerol are re-esterified to reform POLG. This newly synthesized TAG is then packaged into chylomicrons, which are secreted into the lymphatic system and eventually enter the bloodstream. In the circulation, lipoprotein lipase (LPL) on the surface of endothelial cells hydrolyzes the TAGs within chylomicrons, releasing fatty acids for uptake by peripheral tissues like muscle for energy or adipose tissue for storage. The liver also plays a central role in TAG metabolism, synthesizing TAGs from excess carbohydrates and fatty acids, and packaging them into very-low-density lipoproteins (VLDL) for transport to other tissues.

The biosynthesis of triacylglycerols is a fundamental metabolic pathway. The diagram below illustrates the de novo synthesis of a generic triacylglycerol via the glycerol-3-phosphate pathway.

Caption: De Novo Triacylglycerol Biosynthesis Pathway.

Potential Signaling Roles

While triacylglycerols are primarily metabolic and storage molecules, their breakdown products, particularly diacylglycerols (DAGs), are well-established second messengers in cellular signaling. The hydrolysis of POLG would yield 1-palmitoyl-2-oleoyl-glycerol or 2-oleoyl-3-linoleoyl-glycerol. These DAGs, especially those containing unsaturated fatty acids at the sn-2 position, are potent activators of Protein Kinase C (PKC) isoforms.[16] PKC activation triggers a wide array of downstream signaling cascades involved in cell proliferation, differentiation, and apoptosis.

Furthermore, research on the structurally similar analog, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has demonstrated immunomodulatory effects. PLAG has been shown to reduce liver injury by modulating cytokine production (e.g., IL-4) and inhibiting the STAT6/aPKC signaling pathway in hepatocytes.[17] This raises the possibility that POLG or its metabolites could have similar, yet uncharacterized, roles in modulating immune responses. The diagram below presents a hypothetical signaling pathway based on these potential roles.

Caption: Hypothetical Signaling Roles of POLG Metabolites.

Quantitative Data

Quantitative analysis of specific triacylglycerol species like POLG is essential for understanding its role in health and disease. Recent advances in lipidomics have enabled the precise measurement of individual TAGs in various biological matrices.

Table 2: Reported Concentrations and Levels of POLG (or TG 16:0/18:1/18:2)

| Biological Matrix | Context | Concentration / Level | Reference |

| Human Plasma (TRL fraction) | Postprandial (after virgin olive oil meal) | ~4.6% of total TAGs at 2 hours post-meal | [18] |

| Rat Tissues | Baseline physiological levels | Tissue-specific concentrations (nmol/g). Visceral and subcutaneous adipose tissues are rich in glycerolipids. | [19] |

| Mealworm Oil | Food source analysis | 1488.1 nmol/g (17.48% of total TAGs) | [20] |

| Lard | Food science analysis | Identified as an abundant TAG species | [21] |

| Human Follicular Fluid | PCOS study (similar TAG) | TG(16:0/14:0/18:1) identified as a differential lipid | [22] |

Experimental Methodologies

The study of POLG requires robust methods for its extraction, identification, and quantification, as well as functional assays to probe its metabolic fate.

Experimental Workflow for POLG Analysis

The general workflow for analyzing POLG from a biological sample involves lipid extraction, chromatographic separation, and mass spectrometric detection and quantification.

Caption: Experimental Workflow for POLG Analysis.

Detailed Protocols

This protocol is adapted from standard methods for lipid extraction from plasma or serum.[23][24]

-

Sample Preparation: To 50 µL of plasma or serum in a glass tube, add a known amount of a suitable internal standard (e.g., a non-endogenous triacylglycerol with a distinct mass).

-

Solvent Addition: Add 1.5 mL of methanol and vortex for 30 seconds. Then, add 5 mL of methyl-tert-butyl ether (MTBE).

-

Extraction: Vortex the mixture vigorously for 2 minutes.

-

Phase Separation: Add 500 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Collection: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1) for mass spectrometry analysis.

This protocol outlines the general steps for quantifying POLG using a triple quadrupole mass spectrometer.[24][25]

-

Chromatography: Inject the reconstituted lipid extract onto a reverse-phase C18 column (e.g., UPLC CSH C18). Separate the lipids using a gradient of mobile phases, such as A (60:40 acetonitrile/water with 10 mM ammonium formate) and B (90:10 isopropanol/acetonitrile with 10 mM ammonium formate).

-

Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode.

-

MRM Method: Set up a Multiple Reaction Monitoring (MRM) method.

-

Precursor Ion: The ammonium adduct of POLG ([M+NH₄]⁺).

-

Product Ions: Monitor for the characteristic neutral loss of each fatty acid chain (palmitic, oleic, and linoleic acids).

-

-

Data Analysis: Integrate the peak areas for the POLG-specific transitions and the internal standard transitions. Calculate the concentration of POLG in the original sample by comparing the ratio of the POLG peak area to the internal standard peak area against a standard curve.

This fluorescence-based assay can be used to measure the activity of enzymes that hydrolyze POLG.[26]

-

Substrate Preparation: Synthesize or obtain a fluorescently labeled version of POLG, for example, by replacing one of the fatty acids with a nitrobenzoxadiazole (NBD)-labeled fatty acid. Emulsify the NBD-TAG substrate in an appropriate assay buffer.

-

Enzyme Reaction: Incubate the enzyme source (e.g., purified lipase, cell lysate, or plasma) with the NBD-TAG substrate emulsion at 37°C.

-

Fluorescence Measurement: At various time points, measure the increase in fluorescence using a fluorescence plate reader. The hydrolysis of the NBD-TAG releases the NBD-labeled fatty acid, leading to an increase in fluorescence intensity.

-

Data Analysis: Calculate the rate of hydrolysis from the change in fluorescence over time. This rate is proportional to the triacylglycerol hydrolase activity.

Conclusion

This compound is a metabolically significant triacylglycerol, playing a fundamental role in energy storage and transport. Its specific structure, comprising a mix of saturated, monounsaturated, and polyunsaturated fatty acids, dictates its physical properties and metabolic fate. While its primary role is well-established, the potential for its metabolites to engage in cellular signaling pathways presents an exciting avenue for future research. The methodologies outlined in this guide, from extraction and quantification to functional assays, provide a robust framework for researchers to further elucidate the complex biological roles of this and other specific triacylglycerol species in health and disease.

References

- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ebiohippo.com [ebiohippo.com]

- 4. 1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol | Health System Action Network Lab [health.gentaur.com]

- 5. This compound | 2680-59-3 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. thomassci.com [thomassci.com]

- 8. 1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol | Computational Systems Biology [csbiology.com]

- 9. This compound | CAS 2680-59-3 | Cayman Chemical | Biomol.com [biomol.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. This compound - Cayman Chemical [bioscience.co.uk]

- 12. 1-Palmitoyl-2-oleoyl-3-linolein | C55H100O6 | CID 9544086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Palmitoyl-2-oleoyl-3-linoleoyl-glycerol | C55H100O6 | CID 99647498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. caymanchem.com [caymanchem.com]

- 16. benchchem.com [benchchem.com]

- 17. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Lipidomics Reveals a Tissue-Specific Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Formation Mechanism of Lipid and Flavor of Lard Under the Intervention of Heating Temperature via UPLC-TOF-MS/MS with OPLS-DA and HS-GC-IMS Analysis [mdpi.com]

- 22. Lipidomics analysis of human follicular fluid form normal-weight patients with polycystic ovary syndrome: a pilot study | springermedizin.de [springermedizin.de]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. lcms.cz [lcms.cz]

- 26. A simple, rapid, and sensitive fluorescence-based method to assess triacylglycerol hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a common triacylglycerol (TAG) found in various dietary sources. Its metabolic pathway is central to lipid metabolism and energy homeostasis. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this specific triacylglycerol. It includes a detailed breakdown of the enzymatic processes involved, quantitative data on the metabolism of its constituent fatty acids, and detailed protocols for relevant experimental procedures. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate understanding.

Introduction

Triacylglycerols are the primary form of energy storage in eukaryotes. The specific fatty acid composition of a TAG influences its physical properties and metabolic fate. This compound is comprised of palmitic acid (a saturated fatty acid), oleic acid (a monounsaturated fatty acid), and linoleic acid (a polyunsaturated fatty acid). Understanding the metabolic journey of this molecule is crucial for research in nutrition, metabolic diseases, and pharmacology.

The Core Metabolic Pathway

The metabolism of dietary this compound can be divided into two main phases: the exogenous pathway (processing of dietary fat) and the endogenous pathway (processing of internally synthesized and stored fat).

Exogenous Pathway: Digestion and Absorption

Dietary triacylglycerols are emulsified by bile salts in the small intestine. Pancreatic lipase then hydrolyzes the triacylglycerol at the sn-1 and sn-3 positions, releasing palmitic acid and linoleic acid, and leaving 2-oleoyl-glycerol (a monoacylglycerol). These breakdown products, along with bile salts, form mixed micelles which are absorbed by enterocytes, the cells lining the small intestine.[1][2]

Inside the enterocytes, the absorbed fatty acids and monoacylglycerol are re-esterified back into triacylglycerols. This re-synthesized this compound is then packaged, along with cholesterol and apolipoproteins, into large lipoprotein particles called chylomicrons.[2] These chylomicrons are secreted into the lymphatic system and eventually enter the bloodstream.[2]

In the bloodstream, lipoprotein lipase (LPL), an enzyme located on the surface of capillary endothelial cells in adipose tissue, muscle, and heart, hydrolyzes the triacylglycerols within the chylomicrons.[1][3] This releases the constituent fatty acids (palmitic, oleic, and linoleic acid) and glycerol. The fatty acids are then taken up by the surrounding tissues for energy or storage, while the glycerol is transported to the liver.[1]

Endogenous Pathway: Hepatic Synthesis and Distribution

The liver can also synthesize triacylglycerols from fatty acids and glycerol. These fatty acids can be derived from the diet (chylomicron remnants), synthesized de novo from carbohydrates, or taken up from the circulation. The liver packages these triacylglycerols into very-low-density lipoproteins (VLDL) and secretes them into the bloodstream.[2] Similar to chylomicrons, the triacylglycerols in VLDL are hydrolyzed by LPL in peripheral tissues, releasing fatty acids for cellular uptake.

Cellular Fate of Fatty Acids

Once inside the cells, palmitic, oleic, and linoleic acid can have several fates:

-

β-Oxidation for Energy: The fatty acids can be transported into the mitochondria and broken down through β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[4][5]

-

Storage as Triacylglycerols: In adipose tissue, fatty acids are re-esterified with glycerol-3-phosphate to form triacylglycerols, which are stored in lipid droplets.[6]

-

Incorporation into Membranes: Fatty acids are essential components of phospholipids and are incorporated into cellular membranes.

-

Synthesis of Signaling Molecules: Polyunsaturated fatty acids like linoleic acid can be precursors for the synthesis of eicosanoids, which are important signaling molecules.

The final step in triacylglycerol synthesis is catalyzed by the diacylglycerol O-acyltransferase (DGAT) enzymes.[7][8][9][10][11] There are two main isoforms, DGAT1 and DGAT2, which exhibit different substrate specificities.[8][11][12]

Quantitative Data

The metabolic fate of this compound is influenced by the individual properties of its constituent fatty acids. The following tables summarize some quantitative data related to their metabolism.

| Fatty Acid | Typical Dietary Intake (% of total fat) | Absorption Efficiency (%) | Notes |

| Palmitic Acid (16:0) | 20-30% | ~95% | A major saturated fatty acid in the diet. |

| Oleic Acid (18:1) | 30-40% | >98% | The most common monounsaturated fatty acid. |

| Linoleic Acid (18:2) | 5-10% | >98% | An essential omega-6 polyunsaturated fatty acid. |

Table 1: Dietary Intake and Absorption of Constituent Fatty Acids

| Fatty Acid | Relative Oxidation Rate | Preferred DGAT Isoform | Primary Fate |

| Palmitic Acid (16:0) | Lower | DGAT2 | Storage and structural |

| Oleic Acid (18:1) | Higher | DGAT1 | Energy and storage |

| Linoleic Acid (18:2) | Highest | DGAT2 | Structural and signaling |

Table 2: Metabolic Characteristics of Constituent Fatty Acids [8][11][13][14]

Experimental Protocols

Protocol for Lipid Extraction from Tissues (Folch Method)

This protocol is a widely used method for extracting total lipids from biological samples.[15][16]

Materials:

-

Tissue sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Separatory funnel or centrifuge tubes

-

Rotary evaporator or nitrogen stream

Procedure:

-

Weigh the tissue sample (e.g., 1 gram).

-

Homogenize the tissue in a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture. For 1 gram of tissue, use 20 mL of the solvent mixture.

-

Filter the homogenate to remove solid particles.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate (e.g., 4 mL for 20 mL of filtrate).

-

Mix vigorously and centrifuge or allow the mixture to separate into two phases in a separatory funnel.

-

The lower phase contains the lipids. Carefully collect the lower chloroform phase.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

The extracted lipids can be redissolved in a suitable solvent for further analysis.

Protocol for In Vitro Measurement of Triacylglycerol Synthesis

This protocol measures the incorporation of a radiolabeled fatty acid into triacylglycerols in cultured cells.

Materials:

-

Cultured cells (e.g., adipocytes or hepatocytes)

-

Cell culture medium

-

[¹⁴C]-labeled fatty acid (e.g., [¹⁴C]oleic acid) complexed to bovine serum albumin (BSA)

-

Lipid extraction solvents (as in Protocol 4.1)

-

Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Plate cells in a multi-well plate and grow to the desired confluency.

-

Incubate the cells with the [¹⁴C]-labeled fatty acid-BSA complex in the culture medium for a defined period (e.g., 2 hours).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated labeled fatty acid.

-

Lyse the cells and extract the total lipids using the Folch method (Protocol 4.1).

-

Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the different lipid classes.

-

Identify the triacylglycerol band by co-migration with a known standard.

-

Scrape the silica corresponding to the triacylglycerol band into a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity is proportional to the rate of triacylglycerol synthesis.

Mandatory Visualizations

Metabolic Pathway of this compound

Caption: Exogenous metabolic pathway of a dietary triacylglycerol.

Experimental Workflow for In Vitro Triacylglycerol Synthesis Assay

Caption: Workflow for measuring in vitro triacylglycerol synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Beta oxidation - Wikipedia [en.wikipedia.org]

- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. One-step intracellular triglycerides extraction and quantitative measurement in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evolutionary view of acyl-CoA diacylglycerol acyltransferase (DGAT), a key enzyme in neutral lipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aocs.org [aocs.org]

- 11. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. journals.biologists.com [journals.biologists.com]

- 14. Increasing dietary palmitic acid decreases fat oxidation and daily energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mmpc.org [mmpc.org]

- 16. webstor.srmist.edu.in [webstor.srmist.edu.in]

An In-Depth Technical Guide to the Synthesis of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (POLG), a mixed-acid triglyceride of significant interest in various research fields. This document details both chemical and enzymatic synthetic routes, offering insights into experimental protocols, purification techniques, and expected outcomes. The information is intended to equip researchers with the necessary knowledge to produce high-purity POLG for laboratory and developmental applications.

Introduction to this compound (POLG)

This compound is a structured triacylglycerol (TAG) containing three different fatty acids esterified to a glycerol backbone: palmitic acid (a saturated fatty acid), oleic acid (a monounsaturated fatty acid), and linoleic acid (a polyunsaturated fatty acid). As a specific mixed-acid triglyceride, POLG is a valuable tool in nutritional sciences, lipidomics, and in the development of therapeutic agents where the specific arrangement of fatty acids on the glycerol backbone can influence metabolic pathways and cellular signaling.

Synthetic Approaches

The synthesis of POLG can be broadly categorized into two main strategies: chemical synthesis and enzymatic synthesis. Each approach offers distinct advantages and challenges in terms of specificity, yield, and scalability.

Chemical Synthesis

Chemical synthesis of mixed-acid triglycerides like POLG typically involves the esterification of glycerol with the corresponding fatty acids. A common approach is a one-pot reaction where a mixture of palmitic, oleic, and linoleic acids (or their activated forms) are reacted with glycerol. To achieve a random distribution of the fatty acids, a catalyst such as sodium methoxide is often employed.

A more controlled, albeit complex, chemical approach involves a stepwise synthesis. This method provides greater control over the positioning of the fatty acids on the glycerol backbone but requires multiple protection and deprotection steps, potentially lowering the overall yield.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and milder alternative to chemical methods for producing structured triglycerides. Lipases are the enzymes of choice for these reactions, and their regioselectivity (e.g., sn-1,3 specific) can be exploited to direct the esterification to specific positions on the glycerol backbone. Common enzymatic methods include:

-

Acidolysis: This involves the exchange of fatty acids on an existing triglyceride with a new fatty acid in the presence of a lipase.

-

Esterification: Direct esterification of glycerol or a diacylglycerol with a fatty acid, catalyzed by a lipase. This can be a multi-step process to build the desired triglyceride.

-

Transesterification: The exchange of fatty acids between two different esters, for example, between a simple triglyceride and a fatty acid ethyl ester.

Experimental Protocols

The following sections provide representative protocols for the chemical and enzymatic synthesis of POLG. It is important to note that optimization of these protocols may be necessary depending on the specific laboratory conditions and desired purity.

Chemical Synthesis: One-Pot Esterification

This protocol describes a general method for the random esterification of glycerol with palmitic, oleic, and linoleic acids.

Materials:

-

Glycerol

-

Palmitic acid

-

Oleic acid

-

Linoleic acid

-

Sodium methoxide (catalyst)

-

Methanol (solvent)

-

Hexane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, diethyl ether)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of palmitic acid, oleic acid, and linoleic acid in a minimal amount of methanol.

-

Add glycerol to the mixture in a 1:3 molar ratio (glycerol:total fatty acids).

-

Add a catalytic amount of sodium methoxide.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with hexane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to isolate the this compound.

Enzymatic Synthesis: Two-Step Esterification

This protocol outlines a two-step lipase-catalyzed approach to synthesize POLG, offering better control over the fatty acid positioning.

Materials:

-

1,3-dipalmitoylglycerol (as a starting material)

-

Oleic acid

-

Linoleic acid

-

Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei)

-

Immobilized non-specific lipase (e.g., from Candida antarctica)

-

Molecular sieves (to remove water)

-

Organic solvent (e.g., hexane)

-

Silica gel for column chromatography

-

Solvents for column chromatography

Procedure:

Step 1: Synthesis of 1-Palmitoyl-3-linoleoyl-rac-glycerol

-

In a reaction vessel, dissolve 1,3-dipalmitoylglycerol and linoleic acid in hexane.

-

Add an immobilized sn-1,3 specific lipase.

-

Add molecular sieves to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring for 24-48 hours. Monitor the reaction by TLC.

-

Once the reaction reaches equilibrium, filter off the lipase and molecular sieves.

-

Purify the resulting diacylglycerol mixture by silica gel column chromatography to isolate 1-palmitoyl-3-linoleoyl-rac-glycerol.

Step 2: Esterification with Oleic Acid

-

Dissolve the purified 1-palmitoyl-3-linoleoyl-rac-glycerol and oleic acid in hexane.

-

Add a non-specific immobilized lipase.

-

Add fresh molecular sieves.

-

Incubate at a controlled temperature with stirring for 24-48 hours, monitoring by TLC.

-

Filter the lipase and molecular sieves.

-

Concentrate the reaction mixture and purify the final product, this compound, by silica gel column chromatography.

Purification and Characterization

Purification of POLG is crucial to remove unreacted starting materials, by-products such as diacylglycerols and free fatty acids, and other isomeric triglycerides.

Purification by Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh)

-

Mobile Phase: A gradient of hexane and diethyl ether is commonly used. A typical gradient might start with 100% hexane to elute non-polar impurities, followed by increasing concentrations of diethyl ether (e.g., 98:2, 95:5, 90:10 hexane:diethyl ether) to elute the desired triglyceride. The exact gradient should be optimized based on TLC analysis.

Characterization:

The structure and purity of the synthesized POLG should be confirmed by analytical techniques such as:

-

Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of fractions from column chromatography.

-

Gas Chromatography (GC): To determine the fatty acid composition of the synthesized triglyceride after transesterification to fatty acid methyl esters (FAMEs).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the triglyceride and the position of the fatty acids on the glycerol backbone.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized POLG.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of structured triglycerides. It is important to note that these values are illustrative and can vary based on the specific substrates, enzymes, and reaction conditions used.

Table 1: Representative Yields for Structured Triglyceride Synthesis

| Synthesis Method | Substrates | Catalyst/Enzyme | Reported Yield (%) | Reference |

| Chemical Esterification | Glycerol, Medium-Chain Fatty Acids | Metal Oxide | 91 | [1] |

| Enzymatic Esterification | Glycerol, Palmitic Acid | Lipozyme TL IM | ~20 (1,3-DPG) | [2] |

| Enzymatic Interesterification | Triacetin, Camellia Oil Methyl Esters | Novozyme 435 | 94.6 (product) | [3] |

| Enzymatic Alcoholysis | Trilinolein, Ethanol | Rhizomucor miehei lipase | ~70 (2-monolinolein) | [4] |

Table 2: Purity and Characterization Data for a Representative Triglyceride

| Parameter | Value | Method |

| Purity | >99.8% | UPLC |

| ¹H NMR (CDCl₃) | δ 5.22-5.29 (m, 1H), 4.29 (dd, 2H), 4.14 (dd, 2H), 2.26-2.34 (m, 6H), 1.54-1.65 (m, 6H), 1.18-1.36 (m, 36H), 0.87 (t, 9H) | ¹H NMR Spectroscopy |

| ¹³C NMR (CDCl₃) | δ 173.54, 173.13, 69.07, 62.32, 34.44, 34.27, 32.09, 29.67, 29.65, 29.51, 29.50, 29.34, 29.30, 25.13, 25.08, 22.90, 14.33 | ¹³C NMR Spectroscopy |

Note: NMR data is for Tricaprin as a representative triglyceride[1].

Visualizing Workflows and Pathways

Experimental Workflow for Enzymatic Synthesis

Caption: Workflow for the two-step enzymatic synthesis of POLG.

De Novo Triacylglycerol Biosynthesis Pathway

Caption: De Novo Triacylglycerol Biosynthesis and Associated Signaling.[5][6][7][8]

Conclusion

The synthesis of this compound is achievable through both chemical and enzymatic methodologies. While chemical synthesis offers a more straightforward, one-pot approach, enzymatic synthesis provides superior control over the final structure of the triglyceride. The choice of method will depend on the specific requirements of the research, including the need for isomeric purity and the scale of production. Careful purification and thorough characterization are essential to ensure the quality of the synthesized POLG for use in research and development. This guide provides a foundational understanding to enable researchers to embark on the synthesis of this and other structured triglycerides.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of structured lipids by lipase-catalyzed interesterification of triacetin with camellia oil methyl esters and preliminary evaluation of their plasma lipid-lowering effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. Frontiers | Unraveling the intricate relationship between lipid metabolism and oncogenic signaling pathways [frontiersin.org]

- 6. sinobiological.com [sinobiological.com]

- 7. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | Triglyceride biosynthesis [reactome.org]

An In-Depth Technical Guide to 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol

This technical guide provides a comprehensive overview of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol, a mixed triacylglycerol of significant interest to researchers, scientists, and drug development professionals. This document details its chemical identifiers, physicochemical properties, and relevant experimental protocols, and explores its potential biological significance and associated metabolic pathways.

Chemical Identifiers and Physicochemical Properties

This compound is a mixed triglyceride containing palmitic, oleic, and linoleic acid residues at the sn-1, sn-2, and sn-3 positions of the glycerol backbone, respectively.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 2680-59-3[1] |

| Molecular Formula | C₅₅H₁₀₀O₆[1] |

| Molecular Weight | 857.39 g/mol [1] |

| IUPAC Name | [(2S)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate[2] |

| Synonyms | POL, 1-Palmitin-2-Olein-3-Linolein, TG(16:0/18:1/18:2), 2-Oleo-3-palmito-1-linolein, 1-Linoleo-3-palmito-2-olein[1] |

| InChI Key | KGLAHZTWGPHKFF-OCHJDYJZSA-N[2] |

| SMILES | CCCCCCCCCCCCCCCC(=O)OC--INVALID-LINK--OC(=O)CCCCCCC/C=C\CCCCCCCC[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Physical State | Colorless liquid or solid, depending on purity and temperature.[3] | Triglycerides can exist in different polymorphic forms with varying melting points.[3] |

| Solubility | Insoluble in water; soluble in organic solvents. | General property of triglycerides.[4] |

| Melting Point | Not specifically reported. | The melting points of mixed triglycerides are influenced by the constituent fatty acids.[5] |

| Boiling Point | Not specifically reported. | Triglycerides have high boiling points and tend to decompose at elevated temperatures. |

| Density | Not specifically reported. | The density of triglycerides is typically less than that of water.[3] |

Experimental Protocols

Synthesis

A general method for the synthesis of mixed-acid triglycerides involves the esterification of glycerol with fatty acids. For this compound, a possible synthetic route involves the reaction of palmitic acid, oleic acid, and linoleic acid with glycerol.[6] A more controlled, regiospecific synthesis can be achieved through enzymatic methods using lipases, which offer high selectivity for specific positions on the glycerol backbone.[]

General Chemical Synthesis Protocol:

-

Reaction Setup: A mixture of glycerol, palmitic acid, oleic acid, and linoleic acid is heated in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) or a metal oxide catalyst.[8] The reaction is typically carried out under vacuum to remove the water formed during esterification and drive the reaction to completion.[8]

-

Reaction Conditions: The reaction temperature can range from 140-260°C.[8]

-

Purification: The crude product is a complex mixture of mono-, di-, and triglycerides. Purification can be achieved by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).[8] Another method involves liquid-liquid extraction to separate triglycerides from unreacted fatty acids and byproducts.

Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

Due to the low volatility of triglycerides, direct analysis by GC-MS is challenging. A common approach is the transesterification of the triglyceride to its constituent fatty acid methyl esters (FAMEs), which are more volatile.

Experimental Workflow for GC-MS Analysis:

Caption: Workflow for the GC-MS analysis of triglycerides via FAMEs.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a valuable tool for the characterization of triglycerides. The spectrum provides information about the functional groups present in the molecule.

Table 3: Characteristic FTIR Absorption Bands for Triglycerides

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3010-3000 | C-H stretch | =C-H (alkene) |

| ~2925, ~2855 | C-H stretch | -CH₂- (aliphatic) |

| ~1745 | C=O stretch | Ester |

| ~1465 | C-H bend | -CH₂- |

| ~1160 | C-O stretch | Ester |

| ~720 | -(CH₂)n- rock | Methylene chain |

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on similar mixed-acid triglycerides, such as 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), suggests potential immunomodulatory effects. PLAG has been shown to modulate T-helper cell balance and reduce the production of pro-inflammatory cytokines like IL-4 and IL-6.[][9] It has also been reported to have an inhibitory effect on cancer cells.[10] Further research is needed to determine if this compound exhibits similar properties.

Triglyceride Metabolism

Triglycerides are central to energy metabolism. Their synthesis and breakdown are tightly regulated by hormonal signals, primarily insulin and glucagon.

Insulin Signaling Pathway in Triglyceride Synthesis:

Following a meal, elevated blood glucose levels stimulate the pancreas to release insulin. Insulin promotes the uptake of glucose and fatty acids into adipocytes and hepatocytes, leading to the synthesis and storage of triglycerides.

Caption: Insulin signaling pathway leading to triglyceride synthesis.

Glucagon and Catecholamine Signaling in Lipolysis:

During fasting or exercise, low insulin levels and increased glucagon and catecholamine (e.g., epinephrine) levels stimulate the breakdown of stored triglycerides (lipolysis) in adipose tissue. This process releases free fatty acids and glycerol into the bloodstream to be used as energy by other tissues.

Caption: Hormonal regulation of lipolysis.

Safety Information

Conclusion

This compound is a specific mixed triglyceride with defined chemical properties. While detailed experimental protocols and biological activity data for this exact molecule are still emerging, the information presented in this guide, based on current knowledge of triglycerides and related compounds, provides a solid foundation for researchers and professionals in the fields of lipid chemistry, biochemistry, and drug development. Further investigation into its specific biological effects and the development of standardized analytical methods will be crucial for unlocking its full potential in various scientific and therapeutic applications.

References

- 1. scbt.com [scbt.com]

- 2. 1-Palmitoyl-2-oleoyl-3-linoleoyl-glycerol | C55H100O6 | CID 99647498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triglyceride - Wikipedia [en.wikipedia.org]

- 4. brainkart.com [brainkart.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 8. preprints.org [preprints.org]

- 9. CAS#:1587-93-5 | this compound | Chemsrc [chemsrc.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

physical and chemical characteristics of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Core Characteristics and Properties

This compound is a mixed triacylglycerol, a type of lipid molecule where a glycerol backbone is esterified with three different fatty acids: palmitic acid (a saturated fatty acid), oleic acid (a monounsaturated fatty acid), and linoleic acid (a polyunsaturated fatty acid). The designation "rac-" (racemic) indicates that the compound is a mixture of stereoisomers at the glycerol backbone. This triacylglycerol is a common component of various natural oils, including vegetable and seed oils.[1][2] It has also been identified in Ganoderma lucidum, a species of mushroom, where it has demonstrated inhibitory effects on cancer cells.[3]

Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₅₅H₁₀₀O₆ | [2][6][7] |

| Molecular Weight | 857.4 g/mol | [7][8][9] |

| IUPAC Name | [1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate | [10] |

| CAS Number | 2680-59-3, 1587-93-5 | [1][2][5][6] |

| Appearance | Colourless liquid or solid | [1] |

| Purity | Available as ≥85% or ≥98% | [7] |

| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml. Slightly soluble in Chloroform. | [8][9] |

| Melting Point | Undetermined | [4] |

| Boiling Point | Undetermined | [4] |

| Density | Not determined | [4] |

| Storage | Recommended at -20°C for long-term storage. | [8] |

Synonyms: POL, 1-Palmitin-2-Olein-3-Linolein, 2-Oleo-3-palmito-1-linolein, 1-Linoleo-3-palmito-2-olein.[2]

Experimental Protocols

This section outlines representative experimental methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Enzymatic Esterification

Enzymatic synthesis is preferred for producing structured triglycerides due to its high specificity, which allows for the controlled placement of fatty acids on the glycerol backbone under mild reaction conditions.[11]

Objective: To synthesize this compound using a lipase-catalyzed esterification.

Materials:

-

Glycerol

-

Palmitic acid

-

Oleic acid

-

Linoleic acid

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)[11]

-

Molecular sieves (to remove water)

-

Anhydrous hexane (or other suitable organic solvent)

-

Reaction vessel with temperature and agitation control

Protocol:

-

Preparation of Reactants: Prepare a solution of glycerol, palmitic acid, oleic acid, and linoleic acid in anhydrous hexane in the reaction vessel. The molar ratio of glycerol to total fatty acids should be optimized, typically around 1:3.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically 5-10% of the total substrate weight.

-

Reaction Conditions: Maintain the reaction at a controlled temperature, generally between 40-60°C, with constant agitation to ensure proper mixing. Add molecular sieves to the reaction mixture to remove the water produced during esterification, which drives the reaction towards product formation.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of reactants and the formation of the triglyceride.

-

Enzyme Removal: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Solvent Removal: Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product will contain the desired triglyceride along with unreacted starting materials and byproducts.

Purification: Silica Gel Column Chromatography

Objective: To purify this compound from the crude reaction mixture.

Materials:

-

Silica gel (230-400 mesh)

-

Chromatography column

-

Petroleum ether (or hexane)

-

Diethyl ether

-

Chloroform

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing tank

-

Staining solution (e.g., phosphomolybdic acid or potassium permanganate)

Protocol:

-

Column Packing: Prepare a slurry of silica gel in petroleum ether and pack it into the chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of chloroform and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common gradient for separating neutral lipids is a mixture of diethyl ether in petroleum ether.

-

Start with a low polarity solvent, such as 10% diethyl ether in petroleum ether, to elute the triglycerides.[12]

-

The polarity can be gradually increased to elute more polar compounds if necessary.